5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Medicinal Chemistry Chemical Biology Synthetic Methodology

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1314965-01-9) is a specialized organic compound belonging to the class of pyrazole-4-sulfonyl chlorides. It is characterized by its five-membered heterocyclic core with specific ethyl and methyl substitutions at the 5- and 1-positions, respectively, and a reactive sulfonyl chloride group at the 4-position.

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
CAS No. 1314965-01-9
Cat. No. B12470081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
CAS1314965-01-9
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1C)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4-8-9(5)2/h4H,3H2,1-2H3
InChIKeyHPOIXDGXYUVNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data for 5-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride (CAS 1314965-01-9): A Regioisomeric Pyrazole Sulfonyl Chloride Building Block


5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1314965-01-9) is a specialized organic compound belonging to the class of pyrazole-4-sulfonyl chlorides. It is characterized by its five-membered heterocyclic core with specific ethyl and methyl substitutions at the 5- and 1-positions, respectively, and a reactive sulfonyl chloride group at the 4-position . This compound serves primarily as an electrophilic building block in organic synthesis, particularly for the creation of diverse sulfonamide and sulfonate libraries in medicinal chemistry [1]. It is a structural regioisomer of the more commonly indexed compound 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957261-55-1) .

Building block type Electrophilic sulfonyl chloride for sulfonamide/sulfonate synthesis
Regioisomeric identity 5-ethyl-1-methyl substitution; distinct from common 1-ethyl-5-methyl analog
Procurement precision Correct regioisomer critical for SAR reproducibility and synthetic route fidelity

Why 5-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride Cannot Be Casually Substituted: The Criticality of Regioisomeric Purity in Procurement


Substitution of 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1314965-01-9) with a close analog, such as its regioisomer 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957261-55-1), is not permissible without rigorous validation. Regioisomers, while possessing the same molecular formula, exhibit distinct three-dimensional structures that can lead to fundamentally different interactions with biological targets or divergent reactivity in downstream synthetic steps [1]. The precise placement of substituents on the pyrazole core is a critical determinant of a molecule's pharmacokinetic properties, target selectivity, and overall pharmacophore fit [2]. Therefore, procurement based solely on molecular formula or functional group similarity risks project failure, irreproducible results, and wasted resources.

Target
5-Ethyl-1-methyl regioisomer
Common analog
1-Ethyl-5-methyl regioisomer
Regioisomeric substitution alters steric and electronic environment, which may lead to divergent binding, target selectivity, and synthetic reactivity. Direct interchange without validation risks irreproducible SAR and wasted resources.

Quantitative Differentiation Guide for 5-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride (CAS 1314965-01-9) vs. In-Class Alternatives


Regioisomeric Identity: A Binary Differentiator from the Common 1-Ethyl-5-Methyl Analog

The primary and most critical differentiation for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is its unique regioisomeric identity. It is a distinct chemical entity from 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957261-55-1) . While direct comparative bioactivity data is unavailable in the public domain, the principle of regioisomeric divergence is well-established. In drug discovery, regioisomers are treated as separate, novel compounds with the potential for different potency, selectivity, and ADMET profiles [1]. The specific substitution pattern (5-ethyl, 1-methyl) creates a unique electrostatic and steric environment around the reactive sulfonyl chloride group and the pyrazole core, which will inevitably lead to a different structure-activity relationship (SAR) than its 1-ethyl, 5-methyl counterpart.

Regioisomeric identity
Class-level inference
5-ethyl-1-methyl vs 1-ethyl-5-methyl substitution pattern; distinct chemical entity
Correct regioisomer essential for reliable SAR and target interaction studies
No public comparative bioactivity data; structural principle applies
Medicinal Chemistry Chemical Biology Synthetic Methodology

Unique CAS Registry Number: Verifiable Procurement and Inventory Control

5-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride possesses the unique CAS Registry Number 1314965-01-9. This identifier is distinct from all other pyrazole sulfonyl chlorides, including its regioisomers (e.g., CAS 957261-55-1 for 1-ethyl-5-methyl; CAS 1005627-55-3 for 1-ethyl-3-methyl) . This provides an unambiguous and verifiable method for sourcing and tracking the compound in procurement systems, ensuring that the correct material is ordered and received, thereby mitigating the risk of costly regioisomer mix-ups.

Unique CAS number
Supporting evidence
CAS 1314965-01-9
Ensures accurate procurement and inventory tracking
Distinct from regioisomeric analogs (e.g., CAS 957261-55-1)
Procurement Inventory Management Quality Control

Synthetic Utility: A Versatile Scaffold for Generating Diverse Sulfonamide Libraries

As a member of the pyrazole-4-sulfonyl chloride class, this compound serves as a key intermediate for the rapid generation of sulfonamide libraries. The methodology for converting this class of compounds into diverse sulfonamides via parallel medicinal chemistry is well-established and highly efficient [1]. While specific yield data for this exact compound is not publicly available, the general protocol for N-substituted pyrazole-4-sulfonyl chlorides demonstrates high amenability to high-throughput parallel synthesis, enabling the rapid exploration of chemical space [1]. This positions 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride as a valuable entry point for generating novel intellectual property with a unique substitution pattern.

Synthetic utility
Class-level inference
High amenability to parallel sulfonamide synthesis (PMC protocol)
Enables rapid library generation with unique 5-ethyl-1-methyl scaffold
Class-level property; compound-specific yield data not reported
Parallel Synthesis Library Production High-Throughput Screening

Recommended Applications for 5-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride (CAS 1314965-01-9) Based on Evidence Profile


Structure-Activity Relationship (SAR) Exploration of Pyrazole-Containing Pharmacophores

This compound is best utilized as a specialized building block to probe the impact of a 5-ethyl-1-methyl substitution pattern on a target's activity and selectivity. By converting it into a series of sulfonamides, researchers can systematically compare the SAR of this regioisomer against other substitution patterns (e.g., 1-ethyl-5-methyl), generating novel insights and potentially unlocking improved pharmacological profiles [1]. This is a core application in lead optimization programs.

Parallel Synthesis of Proprietary Sulfonamide Libraries

For high-throughput screening and lead generation, this compound can be employed in parallel medicinal chemistry workflows to generate a focused library of diverse sulfonamide derivatives [1]. This approach allows for the rapid exploration of chemical space around this unique scaffold, potentially identifying hits with desirable biological activity. The unique substitution pattern ensures the resulting library is distinct from those generated with more common pyrazole sulfonyl chlorides, increasing the chances of finding novel and patentable matter.

Synthesis of a Defined Chemical Probe or Intermediate for Target Validation

When a specific pyrazole-based sulfonamide with a 5-ethyl-1-methyl substitution pattern is required as a chemical probe or a key intermediate in a patented synthetic route, 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is the only correct starting material. Its procurement ensures the correct structure of the final probe, which is essential for generating reliable data in target validation studies and for fidelity in process chemistry.

Application
Selection Property
Validation Focus
SAR exploration of pyrazole pharmacophores
Regioisomeric identity control
SAR reproducibility across substitution patterns
Parallel synthesis of sulfonamide libraries
Amenability to parallel medicinal chemistry
Library diversity and scaffold uniqueness
Synthesis of chemical probes/intermediates
Defined regioisomeric structure
Target engagement fidelity; synthetic route fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.